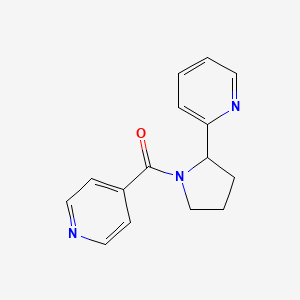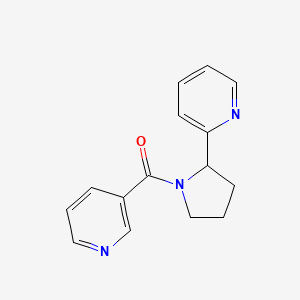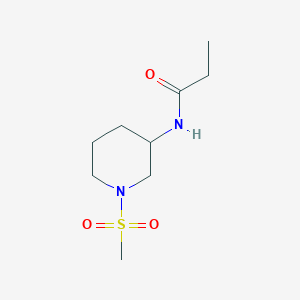
N-(1-methylsulfonylpiperidin-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-methylsulfonylpiperidin-3-yl)propanamide, also known as MS-245, is a novel small molecule inhibitor that has shown potential as a therapeutic agent for various diseases. This compound was first synthesized by scientists at the University of Michigan in 2013.
Mechanism of Action
N-(1-methylsulfonylpiperidin-3-yl)propanamide works by inhibiting a protein known as USP7, which plays a key role in regulating cellular processes such as DNA repair and cell cycle progression. By inhibiting USP7, N-(1-methylsulfonylpiperidin-3-yl)propanamide can disrupt these processes and induce cell death in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer and anti-inflammatory effects, N-(1-methylsulfonylpiperidin-3-yl)propanamide has also been shown to have neuroprotective properties. Studies have demonstrated that N-(1-methylsulfonylpiperidin-3-yl)propanamide can protect neurons from damage caused by oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of N-(1-methylsulfonylpiperidin-3-yl)propanamide is its specificity for USP7, which makes it a valuable tool for studying the role of this protein in cellular processes. However, one limitation is that N-(1-methylsulfonylpiperidin-3-yl)propanamide can be toxic to cells at high concentrations, which can complicate experiments.
Future Directions
There are several potential future directions for research on N-(1-methylsulfonylpiperidin-3-yl)propanamide. One area of interest is the development of more potent and selective inhibitors of USP7. Another direction is the investigation of N-(1-methylsulfonylpiperidin-3-yl)propanamide as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanisms underlying the anti-cancer and anti-inflammatory effects of N-(1-methylsulfonylpiperidin-3-yl)propanamide.
Synthesis Methods
The synthesis of N-(1-methylsulfonylpiperidin-3-yl)propanamide involves a series of chemical reactions, starting with the reaction of piperidine with chloroacetyl chloride to form N-chloroacetyl piperidine. This intermediate is then reacted with methylsulfonyl chloride to form N-(1-methylsulfonylpiperidin-3-yl)propanamide.
Scientific Research Applications
N-(1-methylsulfonylpiperidin-3-yl)propanamide has been studied extensively for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. In preclinical studies, N-(1-methylsulfonylpiperidin-3-yl)propanamide has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.
properties
IUPAC Name |
N-(1-methylsulfonylpiperidin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3S/c1-3-9(12)10-8-5-4-6-11(7-8)15(2,13)14/h8H,3-7H2,1-2H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXIBAWQKYWZHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1CCCN(C1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-methylphenyl)-N-[(2-methylpyrazol-3-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7528008.png)
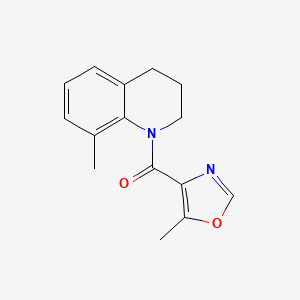
![N'-ethyl-N'-methyl-N-(6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)ethane-1,2-diamine](/img/structure/B7528030.png)
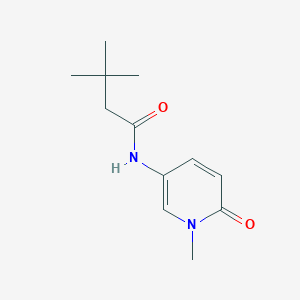
![4-[[2-(2,6-dimethylmorpholin-4-yl)-3-methylbutanoyl]amino]-N,N-diethylbenzamide](/img/structure/B7528037.png)
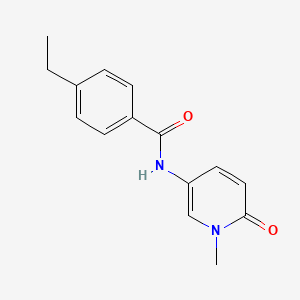
![[4-(2-Methylpropyl)piperazin-1-yl]-(1-methyl-3-pyridin-3-ylpyrazol-4-yl)methanone](/img/structure/B7528053.png)
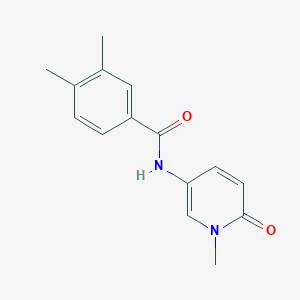
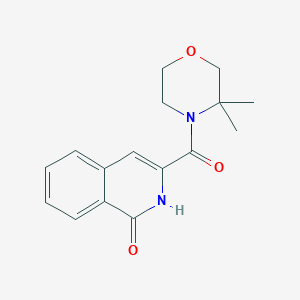
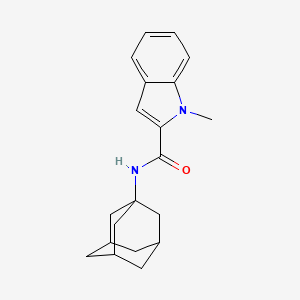
![2-(2-bicyclo[2.2.1]heptanyl)-N-(1-methyl-6-oxopyridin-3-yl)acetamide](/img/structure/B7528071.png)
![N-(5-cyclopentyl-2-phenylpyrazol-3-yl)-2-[4-[3-(2,2,2-trifluoroethoxy)propyl]piperazin-1-yl]acetamide](/img/structure/B7528077.png)
